molecular formula C4H5N3O3 B1459133 2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid CAS No. 1372557-29-3

2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid

Cat. No.: B1459133
CAS No.: 1372557-29-3
M. Wt: 143.1 g/mol
InChI Key: OIVFVZXRMPZYJT-UHFFFAOYSA-N
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Description

Molecular Structure and Isomerism

Molecular Architecture

The compound 2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid (C₄H₅N₃O₃) features a 1,2,4-triazole ring fused with a ketone group at position 5 and an acetic acid substituent at position 4 (Figure 1). The molecular structure is defined by the following key descriptors:

  • SMILES : C1=NNC(=O)N1CC(=O)O
  • InChIKey : OIVFVZXRMPZYJT-UHFFFAOYSA-N

The triazole ring adopts a partially saturated configuration, with the 4,5-dihydro designation indicating two adjacent saturated carbons. The acetic acid moiety introduces a carboxyl group, enabling hydrogen bonding and influencing solubility.

Tautomerism and Conformational Isomerism

The triazole ring exhibits tautomeric equilibria between 1H- and 4H- forms (Figure 2). Computational studies on analogous triazoles suggest the 4H tautomer is stabilized by conjugation between the ring nitrogen and the ketone group . Additionally, restricted rotation around the C–N bond linking the triazole and acetic acid groups may lead to conformational isomers, as observed in related triazole-acetic acid derivatives .

Properties

IUPAC Name

2-(5-oxo-1H-1,2,4-triazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c8-3(9)1-7-2-5-6-4(7)10/h2H,1H2,(H,6,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVFVZXRMPZYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=O)N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372557-29-3
Record name 2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid
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Preparation Methods

Preparation Methods of 2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid

General Synthetic Strategy

The synthesis typically involves the functionalization of a 4,5-dihydro-1,2,4-triazol-5-one core, followed by introduction of the acetic acid side chain at the 4-position of the triazole ring. The key steps include:

  • Formation of the 4,5-dihydro-1,2,4-triazol-5-one ring system.
  • Alkylation or acylation at the N-4 position with a suitable acetic acid derivative or precursor.
  • Hydrolysis or conversion of ester intermediates to the free acid.

Specific Synthetic Routes

Alkylation of 4,5-Dihydro-1,2,4-triazol-5-one with Ethyl Bromoacetate

A widely reported method involves the reaction of the 4,5-dihydro-1,2,4-triazol-5-one nucleus with ethyl bromoacetate in the presence of a base such as sodium ethoxide in ethanol. This reaction leads to the formation of the ethyl ester of this compound, which can subsequently be hydrolyzed to the free acid.

  • Reaction conditions: Reflux in absolute ethanol with sodium ethoxide for several hours.
  • Intermediate: Ethyl 2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate.
  • Hydrolysis: Acidic or basic hydrolysis converts the ester to the target acetic acid derivative.

This method was detailed in the synthesis of related triazole derivatives, yielding high purity products with good yields (e.g., 82.2% yield for the ester intermediate).

Cyclization of Thiosemicarbazide Derivatives

Another approach involves the preparation of thiosemicarbazide intermediates, which upon acidic or basic treatment undergo cyclization to form the 1,2,4-triazole ring with the acetic acid substituent.

  • Starting materials: Thiosemicarbazides derived from hydrazide precursors.
  • Cyclization: Treatment with cold concentrated sulfuric acid or sodium hydroxide induces ring closure.
  • Outcome: Formation of 1,2,4-triazole-5-one derivatives bearing acetic acid or its derivatives.

This method was applied in the synthesis of bis-triazole diacetates and related compounds, where the ethoxy group serves as a leaving group for nucleophilic substitution, allowing further functionalization.

Reflux with Sodium in Absolute Ethanol Followed by Alkylation

A method described involves refluxing the 3-alkyl-4-phenylamino-4,5-dihydro-1H-1,2,4-triazol-5-one with sodium in absolute ethanol, followed by addition of ethyl bromoacetate and further reflux.

  • Step 1: Reflux the triazol-5-one compound with sodium in ethanol for 2 hours.
  • Step 2: Add ethyl bromoacetate and reflux for an additional 5 hours.
  • Workup: Evaporation under reduced pressure yields a solid ester, which can be recrystallized.

This method provides an efficient route to ethyl esters of this compound with high yields (e.g., 82.2%) and good purity.

Hydrolysis and Further Functionalization

The ethyl ester intermediates obtained by the above methods can be converted into the free acid by:

These hydrolysis steps yield the target compound, this compound, in high purity suitable for further applications.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Intermediate/Product Yield (%) Notes
1 4,5-Dihydro-1,2,4-triazol-5-one Ethyl bromoacetate, NaOEt, ethanol Ethyl 2-(5-oxo-4,5-dihydro-1,2,4-triazol-4-yl)acetate ~82 Followed by hydrolysis to free acid
2 Thiosemicarbazide derivatives Cold H2SO4 or 2N NaOH Cyclized 1,2,4-triazole derivatives Variable Acidic or basic cyclization
3 3-Alkyl-4-phenylamino-4,5-dihydro-1,2,4-triazol-5-one Sodium in ethanol, then ethyl bromoacetate reflux Ethyl ester intermediate ~82 Two-step reflux, recrystallization

Research Findings and Analysis

  • The alkylation of the triazole nitrogen with ethyl bromoacetate is a robust and reproducible method, providing high yields and purity, making it the preferred synthetic route.
  • The use of sodium ethoxide or metallic sodium in ethanol facilitates the nucleophilic substitution at the triazole ring, allowing efficient formation of the ester intermediate.
  • Cyclization of thiosemicarbazide intermediates under acidic or basic conditions offers an alternative pathway to the triazole ring but may require careful control of reaction conditions to avoid side reactions.
  • Hydrolysis of the ester intermediates is straightforward and yields the free acid, which is the target compound.
  • The methods reported are supported by spectral data (IR, NMR) confirming the structure of intermediates and final products, ensuring the reliability of the synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Pharmaceutical Development

Overview
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing anti-inflammatory and analgesic drugs.

Case Study: Anti-inflammatory Properties
Research has demonstrated that derivatives of 2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid exhibit notable anti-inflammatory activity. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of triazole derivatives that showed efficacy in reducing inflammation in animal models .

Table 1: Summary of Pharmaceutical Applications

Application AreaSpecific UseExample Compounds
Anti-inflammatorySynthesis of analgesicsTriazole derivatives
AntibioticsDevelopment of new antibiotic agentsTriazole-based compounds
AnticancerPotential in cancer treatmentTargeted triazole derivatives

Agricultural Chemistry

Overview
In agricultural chemistry, this compound is utilized to enhance the efficacy of pesticides and herbicides.

Case Study: Pesticide Formulation
A study examined the incorporation of this compound into pesticide formulations. Results indicated improved pest resistance and crop yield when used as an additive in herbicides .

Table 2: Agricultural Applications

Application AreaSpecific UseImpact
PesticidesEnhancing efficacyImproved crop yields
HerbicidesFormulation additiveIncreased pest resistance

Biochemical Research

Overview
The compound is extensively used in biochemical research to study enzyme inhibition and receptor binding.

Case Study: Enzyme Inhibition Studies
Research focused on the inhibition of specific enzymes involved in metabolic pathways has shown promising results using this compound. It has been used to elucidate mechanisms of action for various biochemical processes .

Table 3: Biochemical Applications

Application AreaSpecific UseFindings
Enzyme inhibitionMechanistic studiesInsights into metabolic pathways
Receptor bindingBinding affinity studiesIdentification of potential drug targets

Material Science

Overview
The unique chemical properties of this compound make it suitable for developing novel materials.

Case Study: Polymer Development
A recent investigation into the use of this compound in polymer synthesis revealed that it enhances the durability and environmental resistance of materials. This was particularly evident in coatings developed for industrial applications .

Table 4: Material Science Applications

Application AreaSpecific UseBenefits
Polymer synthesisCoating materialsEnhanced durability and resistance
Composite materialsDevelopment of new compositesImproved mechanical properties

Mechanism of Action

The mechanism of action of 2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

  • 2-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid

    • Key Difference : Replacement of the 5-oxo group with a 5-thioxo (sulfanylidene) group.
    • Impact : The thioxo group enhances hydrogen-bonding capacity and tautomerism stability, favoring the thione tautomer in crystalline states . This compound exhibits similar planar triazole geometry but distinct intermolecular interactions due to sulfur’s larger atomic radius and polarizability.
  • 2-(3-Propyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid

    • Key Difference : Introduction of a propyl chain at the 3-position.
    • Impact : The alkyl substituent increases lipophilicity (logP) and may reduce aqueous solubility compared to the parent compound. This modification is common in prodrug designs to enhance membrane permeability .
  • [4-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)phenyl]acetic acid Key Difference: Aromatic phenyl substitution at the 4-position instead of a methyl group.

Functional Group Modifications

  • 2-(4-Methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid
    • Key Difference : Methyl substitution at the 4-position instead of the acetic acid chain.
    • Impact : This positional isomer (CID 71757506) has a molecular formula of C₅H₇N₃O₃ and distinct CCS values (e.g., [M+H]+ CCS: 126.5 Ų), suggesting altered conformational flexibility compared to the target compound .

Heterocyclic Analogues with Core Ring Variations

  • 2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid Key Difference: Replacement of the 1,2,4-triazole ring with a 1,2-oxazole ring.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Tautomerism Predicted CCS ([M+H]+ Ų) Notable Properties
Target Compound C₄H₅N₃O₃ 5-oxo, 4-acetic acid Keto 126.7 High polarity, planar triazole
2-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid C₅H₇N₃O₂S 5-thioxo, 3-methyl Thione N/A Enhanced hydrogen bonding
[4-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)phenyl]acetic acid C₁₀H₉N₃O₃ 4-phenyl Keto N/A π-π stacking capability
2-(3-Propyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid C₇H₁₁N₃O₂S 5-sulfanylidene, 3-propyl Thione N/A Increased lipophilicity

Biological Activity

2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C5H7N3O3C_5H_7N_3O_3 with a molecular weight of approximately 157.13 g/mol. The structure features a triazole ring that contributes to its biological properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds related to this compound showed moderate to good activity against various bacterial strains including:

Microorganism Activity Level
Staphylococcus aureusModerate
Enterococcus faecalisModerate
Bacillus cereusModerate
Enterobacter aerogenesModerate

These findings suggest that the triazole moiety plays a crucial role in the antimicrobial efficacy of these compounds .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A related study indicated that triazole derivatives could inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. The compound showed potential to downregulate NF-kB signaling pathways which are critical in inflammatory responses .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole derivatives:

  • Synthesis and Evaluation : A series of new 1,2,4-triazole derivatives were synthesized and evaluated for their biological activities. Among these, compounds with substituents at specific positions on the triazole ring exhibited enhanced antimicrobial and anti-inflammatory activities .
  • Structure-Activity Relationship (SAR) : The biological activity was closely related to the structural modifications on the triazole ring. For instance, the introduction of electron-withdrawing groups significantly increased antimicrobial potency .
  • Therapeutic Potential : The potential therapeutic applications of this compound extend beyond antimicrobial and anti-inflammatory effects. Its ability to modulate various biochemical pathways suggests possible roles in treating chronic inflammatory diseases and infections resistant to conventional antibiotics .

Q & A

Q. What are the optimal synthetic routes for 2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid and its derivatives?

Methodological Answer: The compound and its derivatives are synthesized via cyclization or condensation reactions. For example, intramolecular cyclization of intermediates in alkaline conditions (e.g., 2 N NaOH) yields triazole derivatives . Heating 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid produces thioacetic acid derivatives, which are further modified to form salts . Refluxing intermediates in acetic acid followed by recrystallization from ethanol is another common method .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure of this compound?

Methodological Answer: Elemental analysis and IR spectrophotometry are critical for structural confirmation, identifying functional groups like carbonyl (C=O) and triazole rings . Thin-layer chromatography (TLC) is used to verify purity and individuality, with solvent systems optimized for polar triazole derivatives .

Q. How can researchers assess the purity and stability of synthesized batches?

Methodological Answer: Mass balance studies (e.g., comparing main substance content with degradation products) ensure stability under stress conditions . Chromatographic methods, including HPLC with UV detection, are recommended for quantifying impurities and degradation pathways .

Q. What are common derivatives of this compound, and how are they synthesized?

Methodological Answer: Derivatives include salts (e.g., sodium, zinc) formed by reacting the acid with metal hydroxides or sulfates . Organic base salts (e.g., morpholine, piperidine) are synthesized in ethanol . Thioether derivatives are prepared via reactions with aryl/alkyl halides .

Advanced Research Questions

Q. How can computational methods resolve tautomerism or conformational ambiguities in the triazole ring?

Methodological Answer: Density Functional Theory (DFT) and Hartree-Fock (HF) calculations predict tautomeric equilibria and stabilization energies . X-ray crystallography refined via SHELXL (using high-resolution data) resolves bond-length discrepancies and confirms dominant tautomeric forms .

Q. What strategies address contradictions in pharmacological data across studies (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer: Use orthogonal assays (e.g., broth microdilution for antimicrobial activity, MTT for cytotoxicity) to isolate bioactivity mechanisms . Control experiments with modified substituents (e.g., replacing phenyl with morpholine) clarify structure-activity relationships (SAR) .

Q. How can X-ray crystallography and SHELX refinement improve conformational analysis?

Methodological Answer: SHELXL refines high-resolution data to model disorder or twinning in crystal lattices . ORTEP-3 visualizes anisotropic displacement parameters, aiding in identifying steric strain or hydrogen-bonding networks . For macromolecular complexes, SHELXPRO interfaces with PHENIX for phasing .

Q. What experimental design principles optimize bioactivity through structural modifications?

Methodological Answer: Introduce electron-withdrawing groups (e.g., chloro, nitro) to enhance antimicrobial activity . Modify the acetic acid moiety to improve solubility (e.g., sodium salts) or bioavailability . SAR studies using isosteric replacements (e.g., thiazole for triazole) balance potency and toxicity .

Q. How do solvent polarity and reaction kinetics influence cyclization efficiency?

Methodological Answer: Polar aprotic solvents (e.g., DMF) accelerate cyclization by stabilizing transition states . Kinetic studies via in situ IR monitor intermediate consumption, with pseudo-first-order models optimizing reaction times .

Q. What advanced characterization techniques validate degradation pathways under physiological conditions?

Methodological Answer: LC-MS/MS identifies degradation products (e.g., hydrolyzed triazole rings) in simulated gastric fluid . Accelerated stability studies (40°C/75% RH) correlate with Arrhenius plots to predict shelf-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetic acid

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